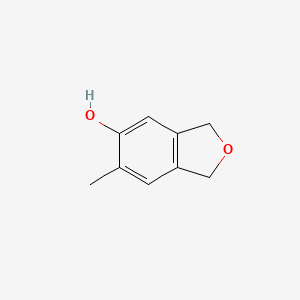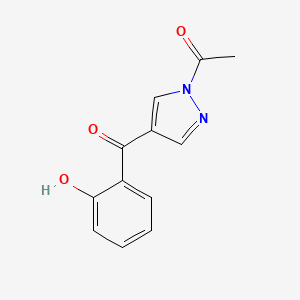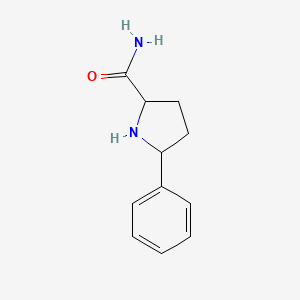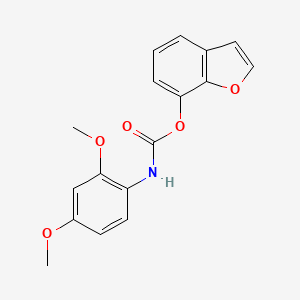
1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide is a complex organic compound that features a phenyl group, a trifluoromethyl-substituted phenyl group, and a furan ring
Preparation Methods
The synthesis of 1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde and a compound containing an active methylene group, such as hydrazinecarbothioamide . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide include:
5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
2-(5-(2-chloro-5-trifluoromethyl-phenyl)-furan-2-ylmethylene)-malononitrile: Another compound with a similar furan and trifluoromethyl-substituted phenyl structure.
Fluridone: A compound with a similar trifluoromethyl-phenyl group but different overall structure.
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C19H14F3N3OS |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-phenyl-1-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C19H14F3N3OS/c20-19(21,22)14-6-4-5-13(11-14)17-10-9-16(26-17)12-24-25(18(23)27)15-7-2-1-3-8-15/h1-12H,(H2,23,27)/b24-12+ |
InChI Key |
MZKWOTWAPCYKCZ-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C(=S)N)/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=S)N)N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)
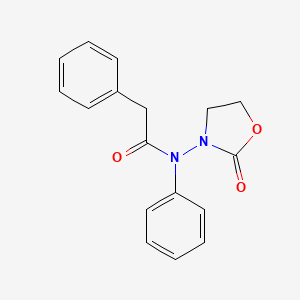
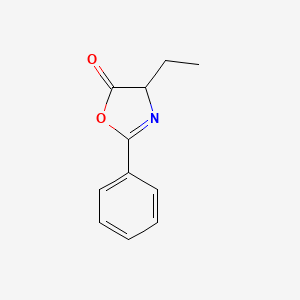
![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)

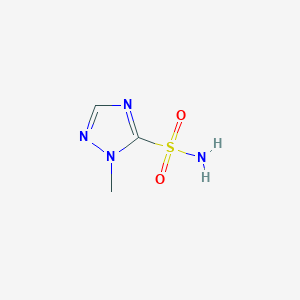
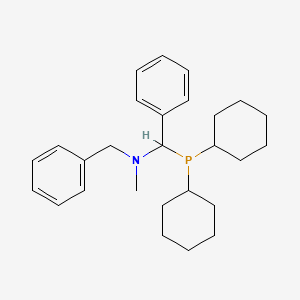
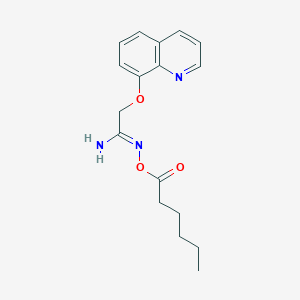
![1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)
